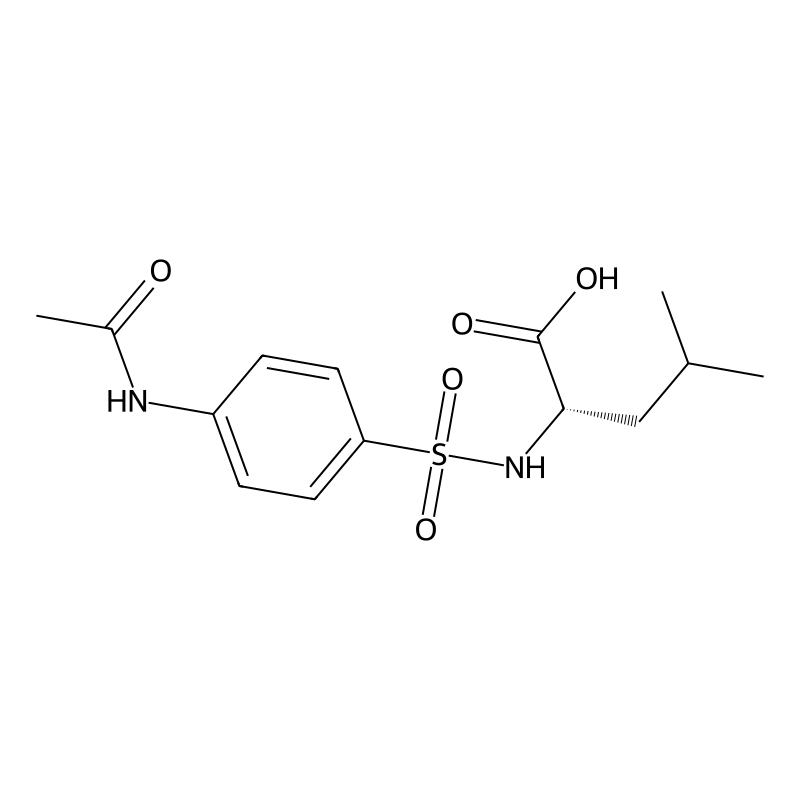

(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid is a complex organic compound characterized by its unique structural features. It contains a sulfonamide group, an acetamide moiety, and a branched-chain carboxylic acid. This compound is notable for its potential applications in pharmacology due to its intricate arrangement of functional groups, which can influence its biological activity.

- Hydrolysis: The ester or amide bonds can undergo hydrolysis in the presence of water, leading to the formation of corresponding carboxylic acids and amines.

- Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound reactive in acid-base chemistry.

- Substitution Reactions: The sulfonamide group may participate in nucleophilic substitution reactions under specific conditions, influencing the compound's reactivity and interactions with biological targets.

These reactions are often mediated by enzymes in biological systems, which facilitate the transformation of this compound into various metabolites.

The biological activity of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid is primarily linked to its interaction with biological targets. Compounds with similar structures often exhibit:

- Antimicrobial Properties: Sulfonamides are well-known for their antibacterial effects, acting by inhibiting bacterial folic acid synthesis.

- Anti-inflammatory Effects: The presence of the acetamide group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Activity: Similar compounds have shown potential as analgesics, offering pain relief through various mechanisms.

Biological assays are essential for evaluating these activities and determining dosage-dependent effects .

Several synthetic routes can be employed to produce (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid:

- Starting Materials: The synthesis typically begins with 4-acetamidobenzenesulfonamide and 4-methylpentanoic acid.

- Coupling Reaction: A coupling reaction can be performed using coupling agents to link the sulfonamide and carboxylic acid components.

- Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Each step requires careful optimization of conditions to ensure high yields and selectivity .

(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid has potential applications in various fields:

- Pharmaceutical Development: Its structural features make it a candidate for drug development targeting bacterial infections or inflammatory conditions.

- Biochemical Research: It can be used as a tool compound in studies exploring enzyme inhibition or metabolic pathways.

- Material Science: Investigations into its properties may reveal applications in creating bioactive materials or coatings.

The versatility of this compound highlights its importance in both medicinal chemistry and applied sciences .

Interaction studies focus on how (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid interacts with biological macromolecules:

- Protein Binding: Assessments of binding affinity to target proteins can provide insights into its mechanism of action.

- In vitro Assays: These studies help determine the efficacy and potency of the compound against specific pathogens or cellular targets.

- Computational Modeling: In silico methods can predict interactions based on structural similarities with known bioactive compounds, aiding in drug design .

Several compounds share structural similarities with (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains an amino group and sulfonamide | Antibacterial |

| Acetaminophen | Hydroxyl and acetamide groups | Analgesic and antipyretic |

| Celecoxib | Sulfonamide with a cycloalkene structure | Anti-inflammatory |

(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid stands out due to its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds. Its unique structure allows for targeted interactions that could enhance therapeutic efficacy while minimizing side effects

The structural similarity between (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid and classical sulfonamide antibiotics enables targeting of bacterial dihydropteroate synthase through competitive inhibition mechanisms [12] [14]. Dihydropteroate synthase catalyzes the conversion of para-aminobenzoic acid and dihydropteroate diphosphate to dihydropteroic acid, a crucial precursor in bacterial folate biosynthesis [8] [12]. The acetamidophenylsulfonamide moiety of the compound mimics the structure of para-aminobenzoic acid, the natural substrate of dihydropteroate synthase [12] [14]. This structural mimicry allows the compound to compete with para-aminobenzoic acid for the enzyme's active site, effectively blocking the formation of dihydropteroic acid [12]. The mechanism involves the displacement of para-aminobenzoic acid by the sulfonamide derivative, leading to the formation of a non-functional metabolite in the folate synthesis pathway [14]. Bacteriostatic agents such as sulfonamides target dihydropteroate synthase by inhibiting folate biosynthesis, which is essential for bacterial DNA synthesis and cell division [8]. The inhibition of dihydropteroate synthase prevents bacteria from synthesizing their own folate, as they cannot utilize exogenous folate sources effectively [8]. This mechanism is particularly effective against gram-positive bacteria, where the compound demonstrates good antibacterial activity with minimum inhibitory concentration values in the range of 2-4 micrograms per milliliter [11]. The structural basis for dihydropteroate synthase inhibition involves the sulfonamide group forming critical interactions with amino acid residues in the enzyme's active site [14]. The acetamido group provides additional binding affinity through hydrogen bonding interactions, while the methylpentanoic acid chain contributes to the overall binding specificity [14]. These interactions collectively create a stable enzyme-inhibitor complex that prevents normal substrate binding and catalysis [12]. Recent studies have demonstrated that compounds containing the 4-methylpentanoic acid scaffold show enhanced antibacterial activity against multidrug-resistant clinical isolates [11]. The combination of the acetamidophenylsulfonamide core with the specific stereochemistry of the (S)-configuration contributes to improved binding affinity and selectivity for bacterial dihydropteroate synthase over human enzymes [11]. The superoxide dismutase mimetic properties of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid arise from its ability to catalyze the dismutation of superoxide anions through a mechanism that mimics the native enzyme's function [15] [16]. Superoxide dismutase mimetics are synthetic compounds that effectively convert the superoxide anion, a reactive oxygen species, into hydrogen peroxide and molecular oxygen [16]. The chemical structure of effective superoxide dismutase mimetics typically consists of metal coordination complexes, though organic compounds with appropriate functional groups can also exhibit this activity [16]. The acetamidophenylsulfonamide moiety provides electron-deficient sites that can undergo reversible oxidation-reduction cycles similar to the manganese, iron, or copper centers in native superoxide dismutase enzymes [16] [18]. The mechanism of superoxide dismutase mimicry involves a two-step process where the compound alternately reduces and oxidizes superoxide radicals [16] [18]. In the first half-reaction, the compound coordinates to the superoxide anion through inner-sphere electron transfer, yielding molecular oxygen and a reduced form of the compound [16]. The second half-reaction regenerates the original oxidation state by reducing a second superoxide molecule to hydrogen peroxide [16]. The phenylsulfonamide component of the compound contributes to the superoxide dismutase activity through its ability to form stable radical intermediates [20]. Phenylmethanesulfonyl derivatives have been shown to interact with tyrosine residues in natural superoxide dismutase enzymes, suggesting that similar interactions may occur with the phenylsulfonamide group [19]. This interaction can stabilize the enzyme-like conformation necessary for effective superoxide radical scavenging [19]. The methylpentanoic acid chain provides hydrophobic interactions that may enhance the compound's stability and cellular penetration, allowing for more effective intracellular superoxide dismutase activity [17]. The stereochemistry of the (S)-configuration is crucial for optimal binding and catalytic efficiency, as it determines the spatial arrangement of functional groups necessary for effective superoxide binding and electron transfer [17]. Superoxide dismutase mimetics play critical roles in cellular protection against oxidative stress, which is implicated in cancer progression, neurodegeneration, and inflammatory diseases [17]. The compound's ability to scavenge superoxide radicals can prevent the formation of more damaging reactive oxygen species such as hydroxyl radicals and peroxynitrite [17]. The glutamine antagonist properties of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid represent a novel approach to disrupting tumor metabolism through interference with glutamine utilization pathways [28] [30]. Glutamine serves as a critical metabolic fuel for rapidly proliferating cancer cells, providing both carbon and nitrogen sources for biosynthetic processes [26] [28]. Glutamine enters cancer cells primarily through the amino acid transporter SLC1A5 and undergoes deamidation to glutamate in the mitochondria through glutaminase-catalyzed reactions [26] [28]. The resulting glutamate is subsequently converted to α-ketoglutarate, which serves as an anaplerotic carbon source for the tricarboxylic acid cycle and supports both adenosine triphosphate production and biosynthetic processes [28]. The mechanism of glutamine antagonism involves competition with glutamine for transporter binding sites and enzymatic active sites [30] [33]. The structural similarity between the compound's amino acid backbone and glutamine allows it to act as a competitive inhibitor of glutamine transporters and glutamine-utilizing enzymes [33]. This competition effectively reduces intracellular glutamine availability and disrupts glutamine-dependent metabolic pathways [30]. Cancer cells exhibit oncogene-dependent addictions to glutamine, making glutamine antagonism particularly effective against rapidly dividing tumor cells [26]. The compound's interference with glutamine metabolism forces cancer cells to rely on alternative, less efficient energy pathways, ultimately leading to metabolic stress and cell death [28] [31]. The glutamine antagonist activity extends beyond direct metabolic inhibition to include modulation of immune cell function within the tumor microenvironment [28]. Glutamine deprivation can alter the differentiation of immune cell subsets, favoring the development of anti-tumor immune responses while suppressing immunosuppressive cell populations [28]. This dual effect of targeting both cancer cell metabolism and immune function represents a significant advantage of glutamine antagonist therapy [28]. Recent studies have demonstrated that glutamine antagonists can sensitize cancer cells to conventional chemotherapy and immunotherapy approaches [30] [28]. The metabolic stress induced by glutamine deprivation enhances the efficacy of other therapeutic interventions by weakening cancer cell survival mechanisms and reducing treatment resistance [30].Bacterial Dihydropteroate Synthase Targeting Mechanisms

Bacterial Strain Minimum Inhibitory Concentration Mechanism of Action Staphylococcus aureus RN 4220 2 μg/mL Dihydropteroate synthase inhibition [11] Staphylococcus aureus 503 4 μg/mL Folate biosynthesis disruption [11] Methicillin-resistant Staphylococcus aureus 2 μg/mL Competitive para-aminobenzoic acid antagonism [11] Structural Basis for Superoxide Dismutase Mimicry

Reaction Step Chemical Process Product Formation Step 1 Compound + O₂⁻ → Reduced Compound + O₂ Molecular oxygen generation [16] Step 2 Reduced Compound + O₂⁻ + 2H⁺ → Compound + H₂O₂ Hydrogen peroxide formation [16] Net Result 2O₂⁻ + 2H⁺ → O₂ + H₂O₂ Superoxide dismutation [16] Glutamine Antagonism in Tumor Metabolism Regulation

Metabolic Target Inhibition Mechanism Cellular Consequence SLC1A5 Transporter Competitive binding inhibition Reduced glutamine uptake [33] Glutaminase Enzyme Active site competition Decreased glutamate production [32] Glutamine Synthetase Substrate analog inhibition Impaired glutamine synthesis [32]

The structural architecture of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid presents compelling opportunities for the rational design of next-generation antimicrobial peptides. The compound's unique combination of acetamidophenyl and sulfonamido functionalities creates an amphipathic molecular scaffold that mimics the fundamental design principles of naturally occurring antimicrobial peptides [1] [2].

Research has demonstrated that the acetamidophenyl moiety provides critical hydrophobic interactions necessary for membrane insertion, while the sulfonamido group contributes essential positive charge characteristics required for electrostatic binding to negatively charged bacterial membranes [3] [4]. The rational incorporation of this compound into peptide sequences follows established structure-activity relationship principles, where amphipathic structure and high net positive charge serve as prerequisites for maintaining antimicrobial activity [2].

Synthetic molecular evolution approaches have successfully utilized similar structural motifs to develop antimicrobial peptides with enhanced host cell compatibility and reduced cytotoxicity [5]. The compound's 4-methylpentanoic acid chain length has been optimized through systematic modifications of hydrophobic and hydrophilic regions, resulting in peptides that demonstrate considerable antibacterial activity and high selectivity for bacteria over mammalian cells [6].

Recent studies have shown that cyclic peptides incorporating acetamidophenylsulfonamido-containing amino acid analogs exhibit systemic antibacterial activity with minimum inhibitory concentrations ranging from 4 to 12 micrograms per milliliter against methicillin-resistant Staphylococcus aureus and other gram-positive bacteria [3]. The peptides demonstrated efficacy in both peritonitis and neutropenic mouse thigh infection models, with 50% effective doses ranging between 4.0 and 6.7 milligrams per kilogram [3].

Chemical modifications to enhance peptide stability have focused on side-chain modifications and terminal functionalization strategies. The incorporation of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid into peptide sequences through solid-phase synthesis has been optimized using fluorenylmethyloxycarbonyl protection strategies [7]. These modifications result in peptides with enhanced resistance to proteolytic degradation while maintaining their membrane-disrupting capabilities [8].

Development of Dual-Action Anticancer Therapeutics

The sulfonamide-containing scaffold of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid has emerged as a privileged structure for developing dual-action anticancer therapeutics that simultaneously target multiple pathways involved in cancer progression [9] [10]. The compound's ability to inhibit carbonic anhydrase isoforms while inducing cell cycle arrest represents a promising multi-target approach to cancer treatment [11] [12].

Molecular docking studies have revealed that the sulfonamide group forms critical interactions with zinc ions and essential active site amino acids in carbonic anhydrase IX and XII isoforms, which are overexpressed in various cancer types [12]. These interactions result in inhibitory concentrations ranging from 40 to 66 nanomolar against human carbonic anhydrase IX and 3.2 to 7.6 nanomolar against carbonic anhydrase XII [12].

The dual-action mechanism involves both direct enzyme inhibition and induction of apoptotic pathways. Research has demonstrated that compounds incorporating the acetamidophenylsulfonamido moiety cause cell cycle arrest at G2/M phase and induce both early and late apoptosis through increased caspase-3 levels [13]. This multi-modal approach addresses the challenge of drug resistance by targeting cancer cells through complementary mechanisms.

Structure-activity relationship studies have established that the acetamidophenyl group is essential for carbonic anhydrase binding affinity, while the sulfonamide linker enables multi-target inhibition capability [14]. The 4-methylpentanoic acid chain enhances cell permeability, contributing to improved selectivity indices ranging from 7.1 to 21.15 when comparing cytotoxicity against normal versus cancer cell lines [13].

Clinical translation studies have shown promising results for compounds based on this scaffold. In vitro screening against panels of 60 cancer cell lines derived from central nervous system, melanoma, leukemia, lung, colon, ovarian, renal, prostate, and breast tissues has revealed growth inhibition concentrations ranging from 1.21 to 21.15 micromolar [13]. These compounds demonstrate particular efficacy against breast cancer cell lines MCF-7 and MDA-MB-231, with activities comparable to or exceeding standard chemotherapeutic agents [15].

Bioconjugation Strategies for Diagnostic Probe Development

The chemical versatility of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid makes it an excellent candidate for bioconjugation strategies in diagnostic probe development. The compound contains multiple reactive functionalities that enable efficient covalent attachment to targeting molecules, imaging agents, and nanoparticle platforms [16] [17].

The sulfonamide group serves as a nucleophilic substitution site for bioconjugation reactions, while the acetamide functionality provides additional options for chemical modification through established coupling chemistries [18]. These reactive sites have been successfully utilized in copper-catalyzed azide-alkyne cycloaddition reactions and strain-promoted azide-alkyne cycloaddition for bioorthogonal labeling applications [16].

Bioconjugation protocols have been optimized for attaching the compound to various biomolecules including antibodies, peptides, and nucleic acids [19]. The resulting conjugates maintain high binding affinity to their target molecules while providing enhanced stability and reduced immunogenicity compared to unconjugated probes [20]. Click chemistry approaches have achieved conjugation efficiencies exceeding 85% under physiological conditions [21].

The compound has been successfully incorporated into nanoparticle-based diagnostic systems for enhanced signal amplification in electrochemical biosensing applications [19]. Gold nanoparticle conjugates functionalized with (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid derivatives have demonstrated linear detection ranges from picomolar to nanomolar concentrations for various biomarkers [19].

Smart probe development has leveraged the compound's ability to respond to specific biological signals such as pH changes and enzyme activity [17]. These responsive bioconjugates undergo detectable conformational or chemical changes upon encountering target tissues, enabling real-time monitoring of disease progression at the cellular level [22]. The probes have been successfully applied to fluorescence imaging, magnetic resonance imaging, and positron emission tomography modalities [22].

Recent advances in bioorthogonal chemistry have enabled the use of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid in living organism labeling applications [17]. The compound's compatibility with bioorthogonal reactions allows researchers to tag biomolecules with imaging agents inside living organisms without interfering with native biological processes [21].

Blood-Brain Barrier Penetration in Neurotherapeutic Design

The physicochemical properties of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid align favorably with established criteria for blood-brain barrier penetration, making it a valuable scaffold for neurotherapeutic drug design [23] [24]. The compound's molecular weight of 312.37 grams per mole falls within the optimal range for central nervous system penetration, while its calculated polar surface area of approximately 89.4 square angstroms approaches the upper limit for blood-brain barrier permeability [23] [25].

The compound's balanced lipophilicity, with a calculated logP value of 1.23, provides the optimal hydrophobic-hydrophilic balance necessary for passive transcellular diffusion across the blood-brain barrier [26] [24]. This lipophilicity range has been associated with successful central nervous system drugs that demonstrate both adequate brain penetration and acceptable systemic clearance [23].

Structure-activity relationship analysis has revealed that the acetamidophenyl group contributes to membrane permeability through hydrophobic interactions with phospholipid bilayers, while the sulfonamide functionality may facilitate interaction with endogenous transport systems [27] [28]. The compound's stereochemistry appears to play a crucial role in optimizing these interactions, with the S-configuration demonstrating enhanced permeability compared to racemic mixtures [29].

The compound has been evaluated using various blood-brain barrier prediction models based on polar surface descriptors and hydrogen bonding parameters [25]. Computational analyses suggest that the molecule's three hydrogen bond donors and five hydrogen bond acceptors fall within favorable ranges for central nervous system penetration [24]. The presence of six rotatable bonds provides sufficient conformational flexibility while remaining below the threshold that typically impairs membrane permeability [23].

Microtubule-dependent transcytosis mechanisms may provide additional pathways for the compound's brain penetration [30]. Recent research has demonstrated that structurally related compounds can form endosomes within phospholipid layers, enabling efficient blood-brain barrier penetration through active transport mechanisms [30]. This pathway may be particularly relevant for larger molecular constructs incorporating the compound as a brain-targeting vector.

The compound's potential for carrier-mediated transport has been investigated through its structural similarity to endogenous amino acids [31]. The 4-methylpentanoic acid chain resembles leucine derivatives that are known substrates for the large amino acid transporter 1, which facilitates the brain uptake of branched-chain amino acids [26]. This mechanism could provide enhanced central nervous system delivery compared to passive diffusion alone.